molecular formula C15H11FO4 B6405039 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261980-28-2

3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6405039
CAS RN: 1261980-28-2
M. Wt: 274.24 g/mol
InChI Key: AEKXVNANIOIYKB-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, 95% (3F4MCPB) is a type of small organic molecule that has a wide variety of applications in the pharmaceutical and chemical industry. It is a versatile compound that can be used as a building block for the synthesis of other molecules, as well as a reactant in various organic reactions. 3F4MCPB has been the subject of numerous scientific studies, and its potential uses are still being explored.

Scientific Research Applications

3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, 95% has a wide range of scientific research applications. It has been used in the synthesis of various compounds, such as drugs, pesticides, and dyes. It has also been used as a reactant in the synthesis of other molecules. In addition, 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, 95% has been used in the study of the mechanism of action of various drugs, as well as in the study of the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that the molecule interacts with certain proteins in the body, which leads to the activation of certain biochemical pathways. This in turn leads to the production of certain compounds, such as hormones and neurotransmitters, which are responsible for various physiological and biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, 95% are still being studied. However, it is believed that the molecule is able to modulate the activity of various enzymes and proteins in the body, which can lead to changes in the levels of various hormones and neurotransmitters. This in turn can lead to a variety of physiological effects, such as changes in behavior, mood, and cognition.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments is its versatility. It can be used in a wide variety of reactions, making it a useful tool for the synthesis of various compounds. In addition, it is relatively easy to obtain and is relatively inexpensive. However, the molecule is not very stable and can degrade over time, making it difficult to use in long-term experiments.

Future Directions

The potential future directions for 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, 95% are numerous. As more is learned about the molecule, its potential applications in the pharmaceutical and chemical industry are likely to increase. In addition, further research into the biochemical and physiological effects of the molecule could lead to new treatments for various diseases and conditions. Finally, further research into the mechanism of action of the molecule could lead to the development of more effective drugs.

Synthesis Methods

The synthesis of 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid, 95% is a relatively simple process that can be accomplished in a few steps. The first step involves the reaction of 4-fluoro-3-methoxybenzoic acid with 4-methoxycarbonylphenylboronic acid in the presence of a catalyst, such as palladium acetate. This reaction produces a product with a yield of 95%. The product can then be purified by recrystallization.

properties

IUPAC Name

3-fluoro-4-(4-methoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)10-4-2-9(3-5-10)12-7-6-11(14(17)18)8-13(12)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKXVNANIOIYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690708
Record name 2-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261980-28-2
Record name 2-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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